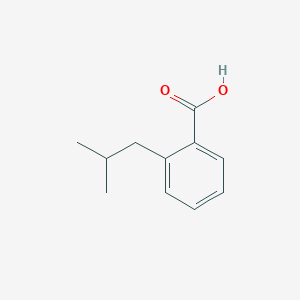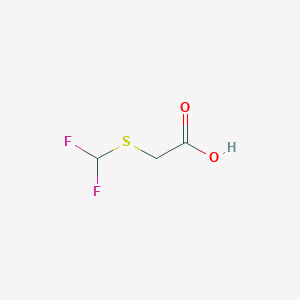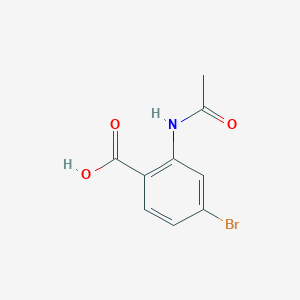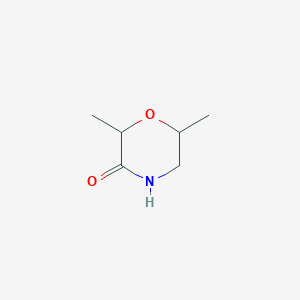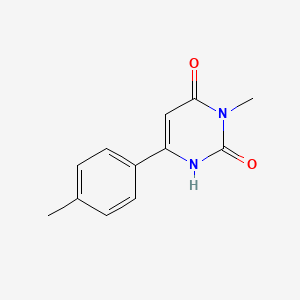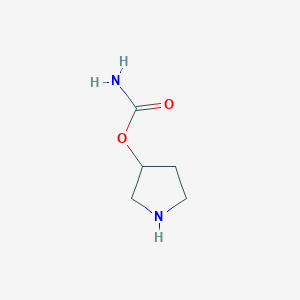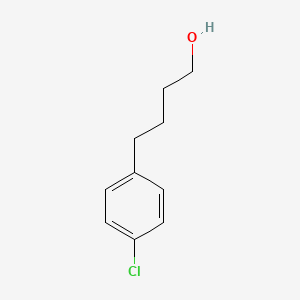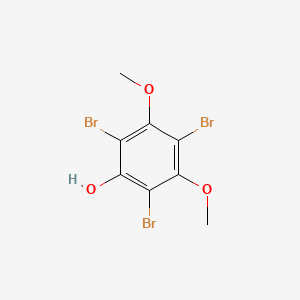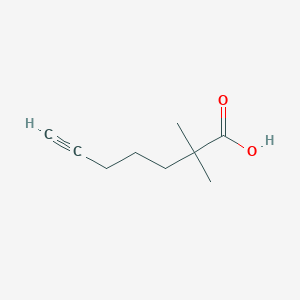
7-Methoxyisochroman-4-one
概要
説明
7-Methoxyisochroman-4-one is a heterobicyclic compound with the CAS Number: 54212-34-9 . It has a molecular weight of 178.19 and its IUPAC name is 7-methoxy-1H-isochromen-4 (3H)-one .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, which includes this compound, has seen significant developments . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H10O3 . Its InChI Code is 1S/C10H10O3/c1-12-8-2-3-9-7 (4-8)5-13-6-10 (9)11/h2-4H,5-6H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.科学的研究の応用
Synthesis and Reduction
- Synthesis Methods : 7-Methoxychroman undergoes Birch reduction, leading to hydrolysis products such as 4a,5,6,7-tetrahydrochroman-7-one. This compound can also be obtained by hydrogenating 4-(γ-hydroxypropyl)-resorcinol in the presence of rhodium on alumina (Blickenstaff & Tao, 1968).
Natural Occurrence and Isolation
- Natural Isolation : From the bulb wax of Eucomis comosa, 5, 7-Dihydroxy-8-methoxy-chroman-4-one was isolated. This compound is the first natural chroman-4-one known to be unsubstituted in the heterocyclic ring (Heller & Tamm, 1978).
Anticancer and Antimitotic Properties
- Antimitotic Agent : 4'-methoxy-2-styrylchromone shows selective proliferation inhibition in human tumor cell lines, blocking tumor cells in the G2/M phase of the cell cycle, suggesting its potential as a microtubule-stabilizing antimitotic agent (Marinho et al., 2008).
Biological Imaging and Fluorescence
- Fluorescent Scaffolds : 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs), developed from 7-hydroxyisoflavones, serve as fluorescent scaffolds for biological imaging in cells and tissues, offering advantages like non-toxicity and strong fluorescence (Miao et al., 2015).
Photochemical Reactions
- Photochemical Synthesis : 7-Methoxychromone reacts with acetylene under photochemical conditions to form specific adducts and dimers, demonstrating its potential in photochemical synthesis applications (Matsui & Nakayama, 1983).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Isochroman derivatives, such as methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, exhibit unique crystal structures, often crystallizing in chiral space groups, which is significant for understanding molecular interactions and properties (Palusiak et al., 2004).
Plant Growth Regulatory Activity
- Agricultural Applications : Ester and ether derivatives of 3,7-dimethyl-8-hydroxy-6-methoxyisochroman show plant growth regulatory activity, indicating potential use in agriculture (Cutler et al., 1997).
Dual Emission Dyes
- Development of Dyes : 7-(2-Methoxycarbonylvinyl)-3-hydroxychromones are synthesized to create dyes with dual emission in the red region of the spectrum, useful in fluorescent probes for biological research (Klymchenko & Mély, 2004).
Anti-angiogenic Properties
- Medical Applications : A homoisoflavanone derivative of 7-Methoxyisochroman-4-one from Cremastra appendiculata bulb has shown potent inhibition of angiogenesis, indicating potential medical applications (Shim et al., 2004).
Safety and Hazards
将来の方向性
While specific future directions for 7-Methoxyisochroman-4-one are not available, there are general trends in the field of chemistry that could be relevant. For instance, there is a growing interest in developing new chromone derivatives with diversified pharmacological activities . Additionally, there is a push towards more sustainable and efficient chemical transformations .
Relevant Papers The relevant papers retrieved provide insights into the synthesis, properties, and potential applications of this compound . They highlight the importance of this compound as a building block in medicinal chemistry and provide information on its properties .
作用機序
Target of Action
Chromanone, a closely related compound, has been reported to exhibit a wide range of pharmacological activities, suggesting it may interact with multiple targets .
Mode of Action
Chromanone analogs have been reported to exhibit diverse biological activities, suggesting that they may interact with their targets in various ways .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . These properties could potentially impact the compound’s bioavailability.
生化学分析
Biochemical Properties
7-Methoxyisochroman-4-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with enzymes such as cytochrome P450, specifically CYP1A2, which it inhibits . This interaction suggests that this compound may influence the metabolism of other compounds processed by this enzyme. Additionally, it has been shown to have high gastrointestinal absorption and blood-brain barrier permeability . These properties indicate that this compound can effectively reach various tissues and exert its biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit tumor necrosis factor-α (TNF-α) and exhibit antioxidant properties . These effects suggest that the compound may play a role in modulating inflammatory responses and oxidative stress within cells. Furthermore, its ability to permeate the blood-brain barrier indicates potential effects on neuronal cells and related signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of several drugs and endogenous compounds . By inhibiting this enzyme, this compound can alter the metabolic pathways of these substances, potentially leading to changes in their bioavailability and activity. Additionally, the compound’s antioxidant properties suggest that it may interact with reactive oxygen species (ROS) and other oxidative molecules, thereby reducing oxidative stress within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has been found to be stable under normal storage conditions, with a purity of 98% . Over time, its effects on cellular function have been observed to include sustained inhibition of inflammatory responses and oxidative stress. Long-term studies have indicated that this compound can maintain its biochemical activity without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects such as antioxidant activity and inhibition of inflammatory responses . At higher doses, potential toxic effects may arise, including adverse impacts on liver function and cellular metabolism. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as CYP1A2, which plays a role in the metabolism of various xenobiotics and endogenous compounds . The compound’s antioxidant properties also suggest involvement in pathways that regulate reactive oxygen species and oxidative damage . These interactions can influence metabolic flux and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Its high gastrointestinal absorption and blood-brain barrier permeability indicate efficient transport to different tissues . The compound may interact with transporters and binding proteins that facilitate its distribution and localization within specific cellular compartments. These interactions can affect the compound’s bioavailability and activity in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize within the cytoplasm and potentially within specific organelles such as mitochondria . This localization is likely influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular distribution of this compound can impact its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
7-methoxy-1H-isochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLNVFZLTMUAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561315 | |
| Record name | 7-Methoxy-1H-2-benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54212-34-9 | |
| Record name | 7-Methoxy-1H-2-benzopyran-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


